Cas no 1211537-23-3 (5-Bromo-4-methylpyridine-2-carbonyl chloride)

5-Bromo-4-methylpyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-methylpyridine-2-carbonyl chloride
- REMUVCHWMGYWFW-UHFFFAOYSA-N
- 5-Bromo-4-methylpicolinoyl chloride
- FCH1365611
- OR200164
-
- MDL: MFCD18257504
- インチ: 1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
- InChIKey: REMUVCHWMGYWFW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=O)Cl)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- トポロジー分子極性表面積: 30
5-Bromo-4-methylpyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 130616-1g |
5-Bromo-4-methylpyridine-2-carbonyl chloride |
1211537-23-3 | 1g |
$804.00 | 2023-09-07 |
5-Bromo-4-methylpyridine-2-carbonyl chloride 関連文献
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5-Bromo-4-methylpyridine-2-carbonyl chlorideに関する追加情報
Comprehensive Overview of 5-Bromo-4-methylpyridine-2-carbonyl chloride (CAS No. 1211537-23-3): Properties, Applications, and Industry Insights
5-Bromo-4-methylpyridine-2-carbonyl chloride (CAS No. 1211537-23-3) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This pyridine derivative features a reactive carbonyl chloride group, making it a versatile building block for synthesizing amide-linked or ester-based derivatives. Its molecular structure combines a bromine substituent and a methyl group, offering unique electronic and steric properties that attract attention in medicinal chemistry and material science.
Recent trends in drug discovery highlight the growing demand for halogenated pyridines like 5-Bromo-4-methylpyridine-2-carbonyl chloride. Researchers frequently search for "pyridine carbonyl chloride applications" or "bromopyridine synthesis methods," reflecting its relevance in developing kinase inhibitors and API intermediates. The compound’s CAS No. 1211537-23-3 is often queried in patent databases, underscoring its industrial significance.
From a synthetic perspective, 5-Bromo-4-methylpyridine-2-carbonyl chloride serves as a precursor for cross-coupling reactions, particularly in Suzuki-Miyaura or Buchwald-Hartwig protocols. Its bromine atom enables palladium-catalyzed transformations, while the carbonyl chloride moiety facilitates nucleophilic acyl substitutions. These features align with the industry’s shift toward fragment-based drug design (FBDD), where modular heterocyclic scaffolds are critical.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous under standard protocols, proper handling of carbonyl chlorides requires anhydrous conditions to prevent hydrolysis. Searches for "stable pyridine derivatives" or "green chemistry alternatives" often intersect with discussions about this compound, emphasizing the need for sustainable synthetic routes.
In material science, CAS No. 1211537-23-3 has emerged in the development of organic electronic materials. Its electron-withdrawing bromine and planar pyridine core contribute to charge transport properties, making it relevant for OLEDs and photovoltaic devices. Queries like "pyridine-based semiconductors" or "halogenated N-heterocycles" frequently link to such applications.
Analytical characterization of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves NMR spectroscopy (notably 1H/13C) and mass spectrometry. The compound’s crystalline form may be studied via X-ray diffraction, a topic often searched alongside "pyridine derivative crystallography." These techniques ensure batch-to-batch consistency, a priority for contract manufacturing organizations (CMOs).
Market-wise, the demand for 1211537-23-3 correlates with advancements in personalized medicine and bioconjugation technologies. Its role in creating PROTACs (Proteolysis-Targeting Chimeras) has sparked interest, as evidenced by searches for "pyridine linkers in PROTACs." This positions the compound at the intersection of cutting-edge therapeutics and small-molecule innovation.
Future research directions may explore 5-Bromo-4-methylpyridine-2-carbonyl chloride in catalysis or as a ligand precursor for transition-metal complexes. With the rise of AI-assisted molecular design, computational studies predicting its reactivity (e.g., "DFT calculations for carbonyl chlorides") could further expand its utility. Industry stakeholders monitor such developments through keywords like "high-value chemical intermediates."
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